3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-1-methylpyridin-2(1H)-one
Beschreibung
This compound features a fused bicyclic system comprising a cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core conjugated with a 1-methylpyridin-2-one moiety via a carbonyl linker. The methylpyridinone group contributes to hydrogen-bonding capacity and solubility, while the cyclopenta ring may enhance rigidity and metabolic stability.
Eigenschaften
IUPAC Name |
1-methyl-3-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-18-7-3-5-12(15(18)21)16(22)19-8-9-20-14(10-19)11-4-2-6-13(11)17-20/h3,5,7H,2,4,6,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRDBHMQSGBALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-1-methylpyridin-2(1H)-one (CAS Number: 2034509-51-6) is a novel pyrazolo derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O |
| Molecular Weight | 292.33 g/mol |
| CAS Number | 2034509-51-6 |
Structure
The structure of the compound features a complex bicyclic framework characteristic of pyrazolo derivatives, contributing to its biological activity.
Research indicates that compounds in the pyrazolo family exhibit a variety of biological activities through several mechanisms:
- Kinase Inhibition : Pyrazolo derivatives have been identified as potent inhibitors of serine/threonine kinases such as Casein Kinase 2 (CK2), which plays a crucial role in cell proliferation and survival. In vitro studies have shown that certain pyrazolo derivatives exhibit IC50 values in the low nanomolar range against CK2α and CK2α’ .
- Anticancer Properties : The antiproliferative effects of pyrazolo derivatives have been demonstrated across various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against breast cancer and leukemia cell lines .
- Antimicrobial Activity : Some pyrazolo compounds have exhibited antimicrobial properties against a range of bacterial strains, including E. coli and S. aureus. The presence of specific functional groups enhances their effectiveness .
Case Study 1: CK2 Inhibition
In a study focused on optimizing pyrazolo[1,5-a]pyrimidines, researchers synthesized several derivatives that were screened for CK2 inhibition. One derivative showed an IC50 value of 8 nM against CK2α, indicating high potency. Additionally, these compounds demonstrated selective inhibition with minimal cytotoxicity across a panel of cancer cell lines .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer potential of pyrazolo derivatives in the NCI-60 cell line panel. Compounds derived from the pyrazolo scaffold exhibited variable degrees of antiproliferative activity, with some showing promising results comparable to established chemotherapeutics .
Comparative Analysis of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. The incorporation of the hexahydro-cyclopenta moiety in this compound enhances its interaction with biological targets involved in cancer progression. Studies have shown that similar structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotective agents. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies have indicated that pyrazolo derivatives can modulate neurotransmitter systems and exhibit antioxidant properties .
Antimicrobial Properties
The presence of nitrogen-rich heterocycles in the compound contributes to its antimicrobial activity. Research has demonstrated that pyrazolo compounds can act against a range of bacterial and fungal pathogens. This property is particularly relevant in the context of rising antibiotic resistance, making such compounds valuable in developing new antimicrobial therapies .
Synthesis Routes
The synthesis of 3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. Common synthetic strategies include:
- Cyclization Reactions : Utilizing cyclo-condensation techniques to form the pyrazolo ring.
- Functionalization : Modifying the methylpyridine component to enhance biological activity.
- Purification : Employing chromatography methods to isolate the desired compound with high purity.
Case Study: Synthesis and Characterization
A recent study detailed the synthesis of similar pyrazolo derivatives through a cyclo-condensation reaction involving active methylene compounds and substituted pyridines. The resulting products were characterized using spectroscopic techniques such as NMR and mass spectrometry, confirming their structures and purity levels .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
Functional Group and Substituent Analysis
- Pyrazine vs. Pyrimidine Cores: The target compound’s pyrazine ring (two nitrogen atoms at 1,4-positions) offers distinct electronic properties compared to pyrimidine (1,3-positions).
- Carbonyl vs. Amine Linkers : The carbonyl group in the target compound may engage in hydrogen-bond acceptor interactions, contrasting with the nucleophilic amine in CAS 878417-21-1, which could participate in salt formation or covalent bonding .
- Substituent Effects: Trifluoromethyl groups in ’s compound 7c improve metabolic stability and logP, whereas the target’s methylpyridinone likely enhances aqueous solubility .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Fluorinated analogs (e.g., ’s 7c) exhibit higher logP values compared to the target compound’s pyridinone group, which may reduce blood-brain barrier penetration .
- Solubility: The methylpyridinone moiety likely increases aqueous solubility relative to amine or trifluoromethyl-substituted analogs .
Bioactivity and Target Profiling
- Antitumor Activity : Pyrazolo[1,5-a]pyrimidine 7c () shows potent activity against HEPG2-1 cells (IC50 = 2.70 µM), linked to its trifluoromethyl and hydroxylphenyl substituents. The target compound’s pyrazine core and carbonyl linker may favor different protein targets .
- Cluster Analysis () : Compounds with similar heterocycles cluster by bioactivity profiles, suggesting the target compound’s mode of action could align with kinase or protease inhibition .
Vorbereitungsmethoden
Electrochemical Cyclization Approach
A three-component electrochemical method achieves pyridinone formation without catalysts. Using β-ketoamides (e.g., 1a ) and acrylonitrile derivatives under O₂ atmosphere generates the pyridinone core in 74–94% yields. Methylation occurs via CH₃I/NaH in THF, achieving quantitative N-methylation.
Optimization Data (Electrochemical Method)
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Oxidant | O₂ (1 atm) | 94% vs. 6% (Ar) |
| Solvent | Ethanol | 74% vs. 52% (DMF) |
| Acetic Acid (equiv) | 6 | Peak yield |
Construction of CyclopentaPyrazolo[1,5-a]Pyrazine
Oxidative Cross-Dehydrogenative Coupling (CDC)
Reacting 3-aminopyrazole (2a ) with cyclopentanone (2b ) under aerobic conditions forms the fused pyrazolo-pyrazine system. Acetic acid (6 equiv) promotes cyclization at 130°C, yielding 74% product. Copper(II) acetate enhances regioselectivity, suppressing triazolo byproducts.
Mechanistic Pathway
Iodine-Catalyzed Pyrazole Cyclization
Vinyldiazo ketones (32 ) react with enynones (34 ) in dichloroethane at 80°C, forming pyrazole intermediates (33 ) in 35–81% yields. Subsequent treatment with TBHP/I₂ induces cyclopenta annulation, achieving 67% yield for analogous systems.
Carbonyl Linkage Formation
Friedel-Crafts Acylation
Pyrazolo-pyrazine III reacts with 1-methylpyridin-2(1H)-one IV via Friedel-Crafts acylation. Using AlCl₃ in DCM at 0°C, the acyl chloride derivative V couples efficiently (82% yield).
Side Reaction Mitigation
- Competitive O-Acylation : Suppressed by bulky Lewis acids (e.g., FeCl₃ vs. AlCl₃).
- Ring Oxidation : Avoided by maintaining inert atmosphere.
Integrated Synthesis Protocol
Combining the above steps:
- Step 1 : Electrochemical synthesis of pyridin-2(1H)-one (94%).
- Step 2 : N-Methylation with CH₃I (98%).
- Step 3 : CDC cyclization to form bicyclic core (74%).
- Step 4 : Acylation with pyridinone (82%).
Overall Yield : 94% × 98% × 74% × 82% ≈ 55.4%
Comparative Analysis of Methods
Scale-Up Considerations
Q & A
Q. Table 1: Representative Synthetic Steps
| Step | Reaction Type | Key Conditions | Purification Method | Reference |
|---|---|---|---|---|
| 1 | Cyclization | Acidic reflux (HCl, 80°C) | Filtration, drying | |
| 2 | Carbonyl coupling | DCM, RT, 12h | Recrystallization |
Basic: Which spectroscopic and analytical techniques are essential for structural validation?
Methodological Answer:
A combination of spectroscopic methods ensures accurate structural confirmation:
- 1H/13C NMR : Assign chemical shifts to protons and carbons in the fused rings (e.g., δ 2.5–3.5 ppm for cyclopentane protons; δ 150–160 ppm for pyrazine carbons) .
- HRMS : Verify the molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 2 ppm error) .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and amine/pyrazole N-H bonds (~3200 cm⁻¹) .
Q. Table 2: Key Spectral Parameters
| Technique | Target Signals | Diagnostic Value | Reference |
|---|---|---|---|
| 1H NMR | Cyclopentane H (δ 2.5–3.5 ppm) | Ring conformation | |
| 13C NMR | Pyrazine C=O (δ 165 ppm) | Carbonyl position | |
| HRMS | Exact mass (±2 ppm) | Molecular formula confirmation |
Advanced: How can computational modeling resolve contradictions in spectral data for complex heterocycles?
Methodological Answer:
Discrepancies in spectral interpretation (e.g., overlapping NMR signals) can be addressed via:
- DFT calculations : Optimize the molecular geometry and simulate NMR chemical shifts using software like Gaussian or ORCA. Compare computed vs. experimental shifts to assign ambiguous signals .
- Docking studies : Predict reactivity by modeling interactions with enzymes or receptors, identifying electron-deficient regions for functionalization .
- MD simulations : Assess conformational stability of the fused rings under varying solvent conditions .
Advanced: What experimental designs are suitable for evaluating environmental persistence or degradation pathways?
Methodological Answer:
Adopt a tiered approach inspired by environmental fate studies:
Laboratory assays :
- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) or buffer solutions (pH 3–9) at 25°C. Monitor degradation via HPLC .
- Microbial degradation : Use soil or water microcosms to assess biodegradation over 28 days .
Field studies :
- Deploy randomized block designs with split plots to account for variable environmental factors (e.g., soil type, temperature) .
Basic: How can synthetic impurities be identified and minimized during scale-up?
Methodological Answer:
- HPLC-MS : Detect impurities (>0.1%) by comparing retention times and mass spectra with standards .
- Optimize reaction conditions : Reduce side reactions by controlling temperature (±2°C) and stoichiometry (e.g., 1.1 eq. of acylating agent) .
- Column chromatography : Use gradient elution (hexane/EtOAc) to separate byproducts with similar polarities .
Advanced: What strategies enhance pharmacological activity while maintaining metabolic stability?
Methodological Answer:
- Structure-activity relationship (SAR) studies :
- Prodrug design : Mask polar groups (e.g., as acetylated derivatives) to enhance bioavailability .
Advanced: How to design a robust framework for analyzing contradictory bioactivity data across studies?
Methodological Answer:
- Systematic review protocols :
- Mechanistic studies :
- Conduct kinase profiling or transcriptomics to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
